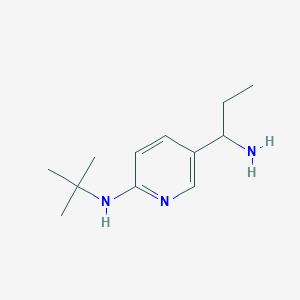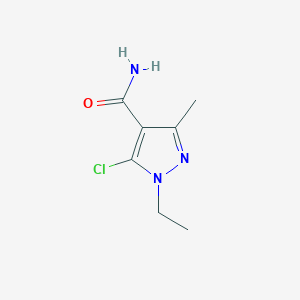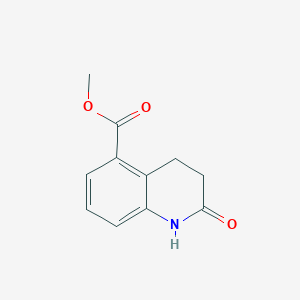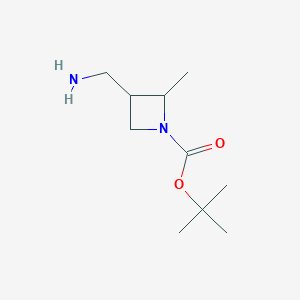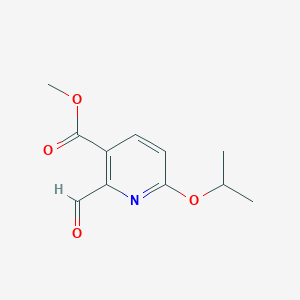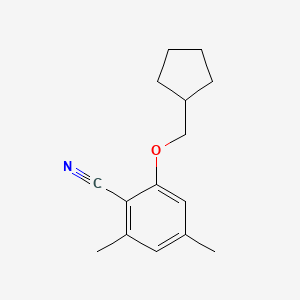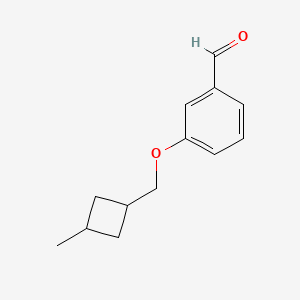![molecular formula C8H6BrN3O2 B15230001 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B15230001.png)
2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of bromine and carboxylic acid functional groups makes it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazine-2,3-dicarbonitrile with substituted hydrazines, followed by bromination and carboxylation . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of oxides or dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with molecular targets such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5H-pyrrolo[2,3-b]pyrazine: Lacks the methyl and carboxylic acid groups, making it less versatile for certain reactions.
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: Contains additional iodine and tosyl groups, which can alter its reactivity and applications.
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde: Features an aldehyde group instead of a carboxylic acid, affecting its chemical behavior.
Uniqueness: The presence of both bromine and carboxylic acid functional groups in 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid makes it a unique and versatile compound for various synthetic and research applications. Its ability to undergo multiple types of chemical reactions and its potential as a kinase inhibitor highlight its importance in medicinal chemistry and drug discovery.
Eigenschaften
Molekularformel |
C8H6BrN3O2 |
|---|---|
Molekulargewicht |
256.06 g/mol |
IUPAC-Name |
2-bromo-5-methylpyrrolo[2,3-b]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-3-4(8(13)14)6-7(12)10-2-5(9)11-6/h2-3H,1H3,(H,13,14) |
InChI-Schlüssel |
DFTILGMUZFOPKH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=NC(=CN=C21)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7S,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15229926.png)
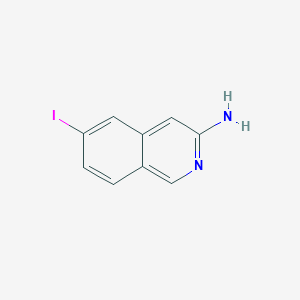


![tert-Butyl 4-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15229952.png)
